Methyl 7-methyl-4-oxo-2-(prop-2-en-1-ylsulfanyl)-5-(pyridin-3-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
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Overview
Description
Methyl 7-methyl-4-oxo-2-(prop-2-en-1-ylsulfanyl)-5-(pyridin-3-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-methyl-4-oxo-2-(prop-2-en-1-ylsulfanyl)-5-(pyridin-3-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrido[2,3-d]pyrimidine core, followed by the introduction of the prop-2-en-1-ylsulfanyl group, the pyridin-3-yl group, and the carboxylate ester. Each step requires specific reagents and conditions, such as the use of strong acids or bases, catalysts, and controlled temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, would be essential to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-methyl-4-oxo-2-(prop-2-en-1-ylsulfanyl)-5-(pyridin-3-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to increase reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols. Substitution reactions can result in a wide range of derivatives, depending on the nature of the substituents introduced.
Scientific Research Applications
Methyl 7-methyl-4-oxo-2-(prop-2-en-1-ylsulfanyl)-5-(pyridin-3-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition or as a ligand in receptor binding assays.
Industry: The compound may be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of methyl 7-methyl-4-oxo-2-(prop-2-en-1-ylsulfanyl)-5-(pyridin-3-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may act as an inhibitor, blocking the activity of an enzyme, or as an agonist or antagonist, modulating the activity of a receptor. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- Methyl 7-methyl-4-oxo-2-(prop-2-en-1-ylsulfanyl)-5-(pyridin-3-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate
- Methyl 7-methyl-4-oxo-2-(prop-2-en-1-ylsulfanyl)-5-(pyridin-3-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate
Uniqueness
The uniqueness of methyl 7-methyl-4-oxo-2-(prop-2-en-1-ylsulfanyl)-5-(pyridin-3-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate lies in its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. This versatility makes it a valuable compound for research and industrial applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C18H18N4O3S |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
methyl 7-methyl-4-oxo-2-prop-2-enylsulfanyl-5-pyridin-3-yl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C18H18N4O3S/c1-4-8-26-18-21-15-14(16(23)22-18)13(11-6-5-7-19-9-11)12(10(2)20-15)17(24)25-3/h4-7,9,13H,1,8H2,2-3H3,(H2,20,21,22,23) |
InChI Key |
GTHNEOOWZXFFLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C2=C(N1)N=C(NC2=O)SCC=C)C3=CN=CC=C3)C(=O)OC |
Origin of Product |
United States |
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